ethyl3-amino-4,4-difluoro-3-methylbutanoate
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Overview
Description
Ethyl 3-amino-4,4-difluoro-3-methylbutanoate is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,4-difluoro-3-methylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of ethyl 3-amino-4,4-difluoro-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,4-difluoro-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4,4-difluoro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,4-difluoro-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The ester group allows for hydrolysis under physiological conditions, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,4,4-trifluorocrotonate: Similar structure but with an additional fluorine atom.
Ethyl 3-amino-4,4-difluorobutanoate: Lacks the methyl group present in ethyl 3-amino-4,4-difluoro-3-methylbutanoate.
Uniqueness
The presence of both amino and difluoro groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-amino-4,4-difluoro-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-3-12-5(11)4-7(2,10)6(8)9/h6H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYBBQORLOUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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